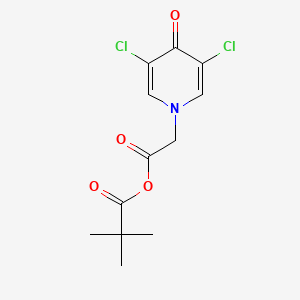
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of dichloro and oxo groups in the pyridine ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxypyridine followed by acylation with pivalic anhydride. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
化学反应分析
Types of Reactions
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty materials.
作用机制
The mechanism of action of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride involves its interaction with specific molecular targets. The dichloro and oxo groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid: Similar structure but lacks the pivalic anhydride moiety.
3,5-Dichloro-4-hydroxypyridine: Precursor in the synthesis of the target compound.
Pivalic Anhydride: Used in the acylation step of the synthesis.
Uniqueness
The presence of both dichloro and oxo groups in the pyridine ring, along with the acetic pivalic anhydride moiety, makes 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride unique
属性
分子式 |
C12H13Cl2NO4 |
|---|---|
分子量 |
306.14 g/mol |
IUPAC 名称 |
[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)11(18)19-9(16)6-15-4-7(13)10(17)8(14)5-15/h4-5H,6H2,1-3H3 |
InChI 键 |
VWVUGVWWWRUSIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




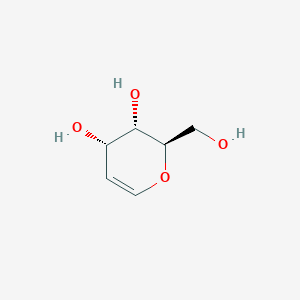

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
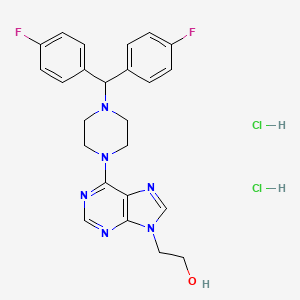
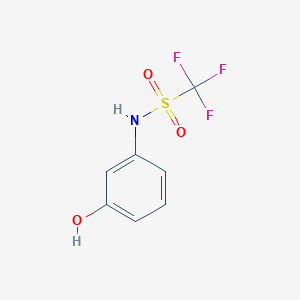

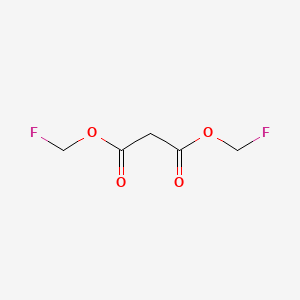
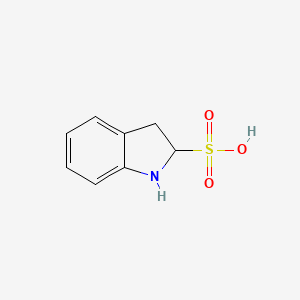
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
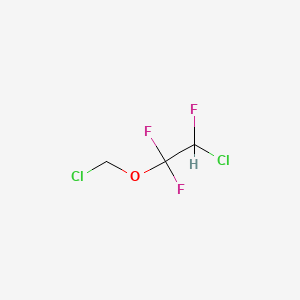
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
